
L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato is a complex peptide compound composed of multiple units of L-alanine and L-glutamine. This compound is known for its stability and beneficial properties in various biological and chemical applications. It is particularly noted for its role in enhancing the antioxidant system, reducing inflammation, and modulating heat shock protein responses in catabolic situations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato typically involves peptide bond formation between L-alanine and L-glutamine units. This process can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS, where automated peptide synthesizers are used to assemble the peptide chain. The process includes repeated cycles of deprotection and coupling steps, followed by purification using high-performance liquid chromatography (HPLC) to obtain the desired peptide with high purity .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato can undergo various chemical reactions, including:
Oxidation: This reaction can affect the amino acid residues, particularly methionine and cysteine, leading to the formation of sulfoxides and disulfides.
Reduction: Reduction reactions can reverse oxidation effects, restoring the original amino acid residues.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides, while reduction can restore the original peptide structure .
Scientific Research Applications
L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular protection and modulation of heat shock proteins.
Medicine: Explored for its potential therapeutic effects in reducing inflammation and enhancing antioxidant defenses.
Industry: Utilized in the production of stable peptide-based formulations for pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato involves its interaction with various molecular targets and pathways. It is known to modulate the glutamine-GSH axis and the heat shock protein (HSP) pathway, which are essential for maintaining mitochondrial metabolism and stimulus-secretion coupling. These effects contribute to the compound’s ability to protect cells from oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide composed of L-alanine and L-glutamine, known for its stability and use in cell culture media.
N-Acetylmuramyl-L-alanyl-D-isoglutamine: An adjuvant peptide used in immunological research.
Davunetide: A peptide with neuroprotective properties, composed of multiple amino acids including L-alanine and L-glutamine.
Uniqueness
L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato is unique due to its complex structure and the presence of multiple L-alanine and L-glutamine units. This complexity enhances its stability and functional properties, making it suitable for various scientific and industrial applications .
Properties
CAS No. |
680997-00-6 |
|---|---|
Molecular Formula |
C24H41N9O10 |
Molecular Weight |
615.6 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H41N9O10/c1-10(25)19(37)31-13(4-7-16(26)34)22(40)29-11(2)20(38)32-14(5-8-17(27)35)23(41)30-12(3)21(39)33-15(24(42)43)6-9-18(28)36/h10-15H,4-9,25H2,1-3H3,(H2,26,34)(H2,27,35)(H2,28,36)(H,29,40)(H,30,41)(H,31,37)(H,32,38)(H,33,39)(H,42,43)/t10-,11-,12-,13-,14-,15-/m0/s1 |
InChI Key |
JSMRGNISNCXYSD-LZXPERKUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


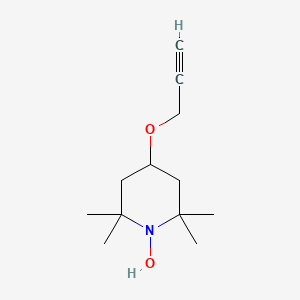
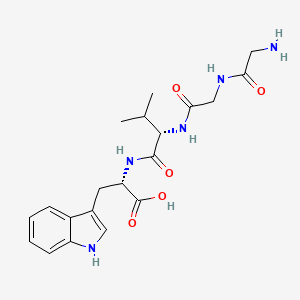
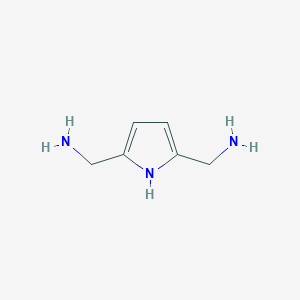
![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)
![3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione](/img/structure/B12519485.png)
![Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate](/img/structure/B12519487.png)
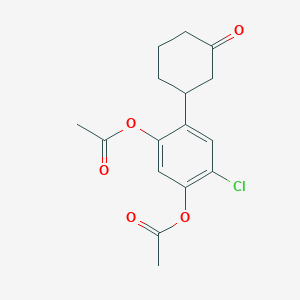
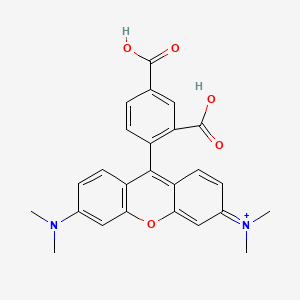
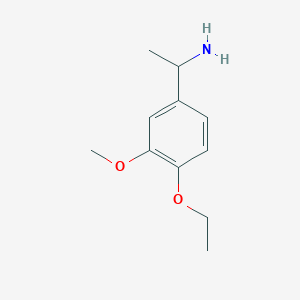
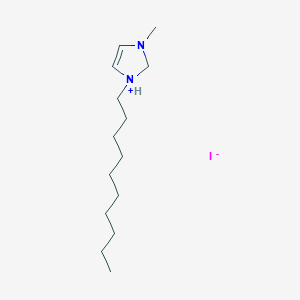
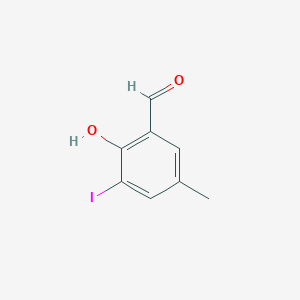

![N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12519533.png)
![1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one](/img/structure/B12519541.png)
